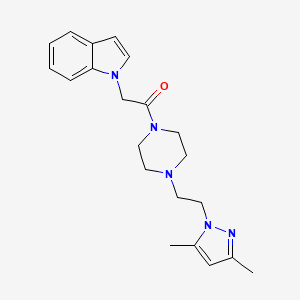

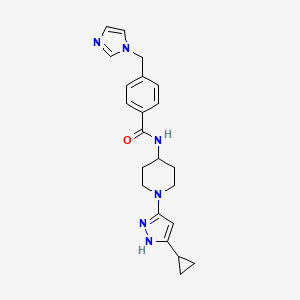

![molecular formula C11H14N2 B2795737 Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane] CAS No. 2470437-74-0](/img/structure/B2795737.png)

Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1’-cyclobutane] is a chemical compound with the IUPAC name 1’,4’-dihydro-2’H-spiro[cyclobutane-1,3’-[1,8]naphthyridine]. It has a molecular weight of 174.25 .

Synthesis Analysis

An efficient, one-pot, base- and catalyst-free three-component pathway is described for the synthesis of novel spiro-(1,8)-naphthyridine derivatives. The condensation reaction between acenaphthenequinone/ninhydrin, malononitrile dimer, and enaminones in ethanol at reflux conditions is used .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2/c1-3-9-7-11(4-2-5-11)8-13-10(9)12-6-1/h1,3,6H,2,4-5,7-8H2,(H,12,13). This code provides a specific representation of the molecular structure .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine derivatives, including compounds structurally related to Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane], have been extensively studied for their diverse biological activities. These compounds have demonstrated a wide range of therapeutic potentials such as antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and activities against neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Their significant biological activities make them potent scaffolds in therapeutic and medicinal research, highlighting their role in drug discovery and development for various diseases. The exploration of these compounds has led to the identification of potential applications in areas like anti-osteoporotic, anti-allergic, antimalarial, and anti-oxidant activities among others. This diverse spectrum of biological properties underlines the importance of these derivatives in pharmaceutical chemistry and offers insights into their mechanism of action, guiding future research for new derivatives and biological activities (Madaan et al., 2015).

Photochromic Applications and Material Science

Spiropyrans and spirooxazines, classes of spiro compounds, exhibit remarkable photochromic properties, changing structure in response to external stimuli such as light, temperature, and pH. These transformations are utilized in constructing composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials, leading to the development of multifunctional materials for sensing, probing, and optical applications. The ability of these compounds to undergo reversible physicochemical changes under specific stimuli opens up new avenues for creating innovative materials with potential uses in various technological applications, emphasizing the versatility of spiro compounds in material science (Xia et al., 2017).

Antioxidant Properties and Drug Development

Spiro compounds have also been recognized for their antioxidant properties, contributing to the development of drugs aimed at treating diseases associated with oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular disorders. The review of naturally occurring and synthetic spiro compounds has shown that these molecules, due to their structural versatility and presence of specific functional groups, exhibit significant antioxidant activities. This highlights their potential in discovering drugs with antioxidant properties, offering a promising direction for future research in drug development (Acosta-Quiroga et al., 2021).

properties

IUPAC Name |

spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-9-7-11(4-2-5-11)8-13-10(9)12-6-1/h1,3,6H,2,4-5,7-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYSYJUWTHQTSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC3=C(NC2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2795656.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2795658.png)

![2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2795662.png)

![Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2795664.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B2795667.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)